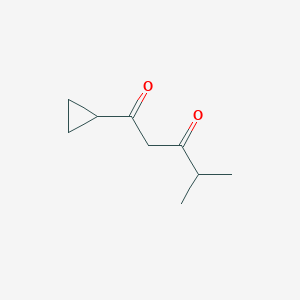

1-Cyclopropyl-4-methylpentane-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-cyclopropyl-4-methylpentane-1,3-dione |

InChI |

InChI=1S/C9H14O2/c1-6(2)8(10)5-9(11)7-3-4-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

VLTSHOPZXUPONE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CC(=O)C1CC1 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Pathways for 1 Cyclopropyl 4 Methylpentane 1,3 Dione

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-Cyclopropyl-4-methylpentane-1,3-dione, the analysis focuses on the key structural features: the cyclopropyl (B3062369) ring, the methylpentane backbone, and the 1,3-dicarbonyl unit. The most common disconnection strategy for 1,3-diketones involves breaking the carbon-carbon bond between the α-carbon and one of the carbonyl groups, which points to a Claisen condensation or a related acylation reaction as the final bond-forming step. youtube.comquimicaorganica.org

Approaches to the Cyclopropyl Ring Formation

The cyclopropyl group can be introduced in several ways. One retrosynthetic approach considers the cyclopropyl ring as a substituent introduced onto a pre-existing β-diketone. This involves the alkylation of a 1,3-dicarbonyl compound with a suitable cyclopropyl electrophile, such as a cyclopropyl halide or tosylate. nih.govlibretexts.org Alternatively, the cyclopropyl ring can be constructed as part of the initial starting material, for example, by using cyclopropyl methyl ketone as a precursor.

Construction of the Methylpentane Carbon Skeleton

The 4-methylpentane portion of the molecule can be traced back to a ketone precursor. A primary retrosynthetic disconnection of the 1,3-dicarbonyl functionality leads to two main synthons: an acyl cyclopropane (B1198618) equivalent and an enolate derived from 3-methyl-2-butanone (B44728) (isopropyl methyl ketone). The forward reaction would then be a Claisen-type condensation.

Introduction and Functionalization of the 1,3-Dicarbonyl Unit

The 1,3-dicarbonyl motif is typically formed through a Claisen condensation reaction between a ketone and an ester in the presence of a strong base. nih.govbeilstein-journals.org In the context of this compound, a logical retrosynthetic disconnection is between the C1-C2 bond or the C2-C3 bond.

Disconnection 1 (C1-C2): This leads to an isobutyryl synthon and a cyclopropylacetyl synthon. In the forward synthesis, this would involve the acylation of cyclopropyl methyl ketone with an isobutyrylating agent.

Disconnection 2 (C2-C3): This disconnection suggests a reaction between an enolate of 3-methyl-2-butanone and a cyclopropanecarbonyl electrophile. This is a more common and often more efficient approach. nih.govtandfonline.com

| Disconnection | Synthons | Starting Materials | Forward Reaction Type |

| C1-C2 | Isobutyryl cation and cyclopropylacetyl anion | Isobutyryl chloride and cyclopropyl methyl ketone | Acylation of a ketone |

| C2-C3 | Cyclopropanecarbonyl cation and isobutyrylmethyl anion | Cyclopropanecarbonyl chloride/ester and 3-methyl-2-butanone | Claisen Condensation |

Contemporary Synthetic Routes and Reaction Conditions

Modern synthetic methods offer various pathways to construct this compound with high efficiency and selectivity.

Alkylation and Acylation Reactions on 1,3-Diketone Precursors

One of the most straightforward methods for synthesizing substituted β-diketones is the alkylation of a parent 1,3-dicarbonyl compound. libretexts.orgchegg.com This involves the deprotonation of the acidic α-hydrogen of the β-diketone to form a stable enolate, which then acts as a nucleophile to attack an alkyl halide.

Another powerful method is the acylation of ketone enolates. nih.govorganic-chemistry.org Ketones can be deprotonated with a strong base to form an enolate, which can then be acylated with an acid chloride or another suitable acylating agent to yield the desired 1,3-diketone. A variety of reaction conditions have been developed to optimize this transformation. beilstein-journals.orgacs.org

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product | Yield |

| 3-Methyl-2-butanone | Ethyl cyclopropanecarboxylate | Potassium tert-butoxide | DMF | This compound | Good to Excellent |

| Cyclopropyl methyl ketone | Isobutyryl chloride | MgBr₂·OEt₂, i-Pr₂NEt | CH₂Cl₂ | This compound | Not Reported |

| 1-Indanone | Acetic acid | TFAA/TfOH | CH₂Cl₂ | 2-Acetyl-1-indanone | 78% |

| Acetophenone | Phenylacetic acid | TFAA/TfOH | CH₂Cl₂ | 1,3-Diphenylpropane-1,3-dione | 86% |

TFAA: Trifluoroacetic anhydride (B1165640), TfOH: Triflic acid

Electrochemical Radical Reactions for Dicarbonyl Compound Construction

Electrochemical methods represent an emerging and sustainable approach to organic synthesis. nih.gov For the construction of dicarbonyl compounds, electrochemical radical reactions offer a unique pathway. These reactions can generate radical intermediates under mild conditions, which can then participate in carbon-carbon bond formation. acs.org For instance, the electrochemical coupling of enol acetates with 1,3-diketones has been shown to produce 1,4-dicarbonyl compounds. acs.orgacs.org While direct synthesis of 1,3-diketones via this method is less common, the principles can be adapted.

Photochemical organocatalytic acyl radical additions to enals have also been developed for the synthesis of 1,4-dicarbonyl compounds. recercat.catresearchgate.net These reactions utilize visible light to generate acyl radicals, which then add to α,β-unsaturated aldehydes in an enantioselective manner. recercat.catresearchgate.netacs.org Although this method yields 1,4-dicarbonyls, the underlying radical chemistry could potentially be harnessed for the synthesis of 1,3-dicarbonyls with further methodological development.

| Methodology | Reactants | Conditions | Product Type |

| Electrochemical Radical Reaction | Enol acetates, 1,3-diketones | Constant current, Pt electrodes, CH₃CN | 1,4-Diketones |

| Photochemical Acyl Radical Addition | 4-Acyl-1,4-dihydropyridines, enals | Visible light, chiral amine catalyst | 1,4-Dicarbonyl compounds |

Organometallic Reagent-Mediated Syntheses, including Grignard Reagents and Organozinc Carbenoids

Organometallic reagents are pivotal in the formation of carbon-carbon bonds, and their application in the synthesis of 1,3-diones is well-established. For a target molecule like this compound, both Grignard reagents and organozinc carbenoids offer plausible, albeit different, strategic approaches.

A primary and industrially relevant method for the synthesis of 1-cyclopropyl-1,3-diones is the Claisen condensation, a classic reaction that can be efficiently mediated by organometallic bases or strong conventional bases. organic-chemistry.orgfiveable.mewikipedia.org A patented process describes the preparation of 1-cyclopropylalkane-1,3-diones through the reaction of a cyclopropyl ketone with a carboxylic acid ester in the presence of an alkali alcoholate. google.com This approach can be directly adapted for the synthesis of this compound. The reaction would involve the condensation of cyclopropyl methyl ketone with an ester of isobutyric acid, such as methyl isobutyrate, in the presence of a strong base like sodium hydride or sodium ethoxide. nih.govorganic-chemistry.org The use of more contemporary "soft enolization" techniques could also be employed to mitigate issues with self-condensation and improve functional group tolerance. nih.gov

The general scheme for this Claisen condensation is presented below:

Figure 1: Proposed Claisen condensation route to this compound.

Figure 1: Proposed Claisen condensation route to this compound.Organozinc carbenoids, on the other hand, are most famously employed in the Simmons-Smith reaction and its variations to generate cyclopropane rings from alkenes. ucl.ac.uk While not a direct method for dione (B5365651) synthesis, these reagents are critical for constructing the cyclopropyl moiety itself. A synthetic strategy could involve the cyclopropanation of an appropriate α,β-unsaturated ketone precursor, which is then further elaborated to the target dione. For instance, an enone like 5-methyl-1-hexen-3-one (B53540) could be subjected to a Simmons-Smith or a Furukawa (using diethylzinc) cyclopropanation to yield 1-cyclopropyl-4-methyl-1-pentanone. ucl.ac.uk This cyclopropyl ketone could then be a substrate for subsequent oxidation or other functional group manipulations to install the second carbonyl group, though this would represent a multi-step sequence rather than a direct dione formation. Organozinc carbenoids have also been reported to participate in the chain extension of 1,3-diketones, which while not directly applicable to the primary synthesis, highlights their reactivity with dicarbonyl compounds. researchgate.netacs.org

| Reagent Type | Synthetic Role | Plausible Application for Target Compound | Key Considerations |

| Grignard Reagents (as base precursors) | C-C bond formation (Claisen) | Formation of a magnesium enolate from cyclopropyl methyl ketone for subsequent acylation. | Stoichiometric base is required; potential for side reactions. |

| Organozinc Carbenoids (e.g., ICH₂ZnI) | Cyclopropanation | Synthesis of a cyclopropyl ketone precursor from an unsaturated ketone. | Indirect route to the dione; requires a suitable unsaturated starting material. |

Cycloaddition Strategies in the Context of Dione Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic systems with high stereocontrol and atom economy. In the context of synthesizing a molecule like this compound, cycloaddition strategies are more likely to be employed in the construction of the cyclopropyl ketone framework rather than the direct formation of the 1,3-dione moiety.

Recent research has extensively explored the [3+2] cycloaddition reactions of aryl and alkyl cyclopropyl ketones, often initiated by photoredox or metal catalysis. nih.govnih.gov In these reactions, the cyclopropane ring is opened to form a 1,3-dipole equivalent, which then reacts with an alkene or alkyne to form a five-membered ring. nih.govresearchgate.net While this reactivity leads to cyclopentane (B165970) derivatives and not 1,3-diones, it underscores the utility of cyclopropyl ketones as versatile building blocks in complex molecule synthesis. nih.gov A synthetic design could, in principle, involve a cycloaddition to form a more complex scaffold containing the 1-cyclopropyl-1-keto substructure, which is then unmasked or modified to reveal the dione.

A more direct, albeit still multi-step, application of cycloaddition would be the [2+1] cycloaddition of a carbene or carbenoid to an appropriately substituted alkene to form the cyclopropane ring. For example, the reaction of a diazoketone with 4-methyl-2-pentene (B213027) in the presence of a rhodium or copper catalyst could generate a cyclopropyl ketone that is a precursor to the target dione.

It is important to note that the direct synthesis of a 1,3-dione via a cycloaddition reaction is not a standard or commonly reported transformation. The primary utility of cycloaddition in this context is the strategic construction of the key cyclopropyl group.

| Cycloaddition Type | Description | Relevance to Target Synthesis |

| [3+2] Cycloaddition | Ring-opening of a cyclopropyl ketone to form a 1,3-dipole, which reacts with a dipolarophile. | Demonstrates the reactivity of the cyclopropyl ketone moiety, useful in building more complex structures containing this unit. |

| [2+1] Cycloaddition | Reaction of a carbene/carbenoid with an alkene to form a cyclopropane ring. | A fundamental method for constructing the cyclopropyl group in a precursor molecule. |

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that reduce waste, save time, and can lead to the rapid assembly of complex molecules from simple starting materials. nih.govmdpi.com For the synthesis of this compound, a one-pot approach combining the formation of a key intermediate with its subsequent conversion to the dione is an attractive strategy.

A plausible one-pot synthesis could be envisioned by adapting the Claisen condensation. For instance, the generation of the enolate of cyclopropyl methyl ketone and its subsequent acylation with an isobutyrylating agent could be performed in a single reaction vessel without isolation of intermediates.

Multicomponent reactions that form β-diketones are less common but not unprecedented. Often, they are part of a sequence leading to more complex heterocyclic or spirocyclic systems where a dione is formed in situ. nih.govmdpi.com A hypothetical MCR for the target molecule could involve the reaction of a cyclopropyl-containing building block, a source for the isobutyryl group, and a third component that facilitates the condensation and is not incorporated into the final product. However, for a relatively simple acyclic dione like this compound, a sequential one-pot reaction is a more probable and practical approach than a true MCR.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of β-diketones can be made more environmentally benign through the careful selection of solvents, the use of catalysts, and by maximizing atom economy.

Solvent-Free or Aqueous Media Methodologies

Traditional Claisen condensations often utilize volatile and flammable organic solvents like diethyl ether or tetrahydrofuran. nih.govnih.gov A significant green improvement is the development of solvent-free reaction conditions or the use of water as the reaction medium. While the high basicity required for the Claisen condensation is generally incompatible with aqueous media, certain catalytic systems and phase-transfer catalysis can enable reactions in or on water. For the synthesis of related compounds, solvent-free condensation of β-dicarbonyl compounds with amines has been achieved using solid acid catalysts. researchgate.net While this is not a direct synthesis of the dione itself, it points towards the feasibility of heterogeneous catalysis under solvent-free conditions for reactions involving dicarbonyls.

Catalytic Systems for Enhanced Efficiency and Selectivity

The move from stoichiometric strong bases in the Claisen condensation to catalytic systems represents a significant advancement in green chemistry. While a full equivalent of base is often mechanistically required to drive the reaction to completion by deprotonating the product β-diketone, wikipedia.org research into catalytic Claisen-type reactions is ongoing. Lewis acid catalysts, for example, can be used to promote the C-acylation of enol silyl (B83357) ethers, which are "soft enolate" equivalents, providing an alternative to strongly basic conditions. Recently, a visible-light-driven copper-catalyzed radical acylation of enol silyl ethers has been developed, offering a base-free synthesis of β-diketones. Such a method could be applied to the synthesis of this compound by reacting the enol silyl ether of cyclopropyl methyl ketone with isobutyryl chloride.

| Catalytic Approach | Description | Potential Advantage |

| Solid Acid Catalysis | Use of recyclable solid acids (e.g., sulfated zirconia). | Facilitates solvent-free conditions and easy catalyst separation. researchgate.net |

| Lewis Acid Catalysis | Promotes reaction of "soft enolates" with acylating agents. | Avoids the use of strong, stoichiometric bases. |

| Photoredox Catalysis | Copper-catalyzed radical acylation of enol silyl ethers. | Mild, base-free conditions driven by visible light. |

Atom Economy and Sustainability Assessments of Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. mdpi.com The Claisen condensation, a key route to this compound, is inherently an addition-elimination reaction.

The atom economy for the proposed synthesis from cyclopropyl methyl ketone and methyl isobutyrate can be calculated as follows:

Reactants:

Cyclopropyl methyl ketone (C₅H₈O): MW = 84.12 g/mol

Methyl isobutyrate (C₅H₁₀O₂): MW = 102.13 g/mol

Products:

this compound (C₉H₁₄O₂): MW = 154.21 g/mol

Methanol (CH₄O): MW = 32.04 g/mol (byproduct)

Atom Economy (%) = (MW of desired product / Σ MW of all reactants) x 100 Atom Economy (%) = (154.21 / (84.12 + 102.13)) x 100 Atom Economy (%) = (154.21 / 186.25) x 100 ≈ 82.8%

An atom economy of 82.8% is relatively high, as the only atom loss is in the formation of the small byproduct, methanol. In contrast, synthetic routes that rely on protecting groups or multi-step sequences involving reagents that are not incorporated into the final product would have a significantly lower atom economy. For example, a route involving the Simmons-Smith cyclopropanation of an enone followed by subsequent oxidation steps would likely be less atom-economical due to the use of stoichiometric zinc and oxidizing agents. Therefore, from a green chemistry perspective, the direct, one-step Claisen condensation represents a more sustainable pathway to this compound.

Spectroscopic Characterization and Advanced Structural Elucidation of 1 Cyclopropyl 4 Methylpentane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for the definitive elucidation of molecular structures. By probing the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) for Elucidating Proton Environments and Coupling Patterns

Proton NMR spectroscopy of 1-Cyclopropyl-4-methylpentane-1,3-dione is instrumental in identifying the various proton environments and their neighboring relationships through spin-spin coupling. The predicted spectrum indicates several distinct signals. The protons on the cyclopropyl (B3062369) ring are anticipated to resonate in the upfield region of the spectrum, a characteristic feature resulting from the ring's electronic structure. The methine proton of the isobutyryl group is expected to appear as a septet due to coupling with the six equivalent protons of the two methyl groups, which in turn would present as a doublet. The proton situated on the carbon between the two carbonyl groups (the α-proton) is predicted to be significantly deshielded, appearing at a lower field.

Predicted ¹H NMR Data for this compound (Note: The following data is based on computational predictions and may differ from experimental results.)

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Cyclopropyl-CH₂ | 0.9 - 1.3 | Multiplet | - |

| Cyclopropyl-CH | 1.9 - 2.3 | Multiplet | - |

| (CH₃)₂CH | 1.1 - 1.4 | Doublet | ~7.0 |

| (CH₃)₂CH | 2.9 - 3.3 | Septet | ~7.0 |

| CO-CH-CO | 4.0 - 4.4 | Singlet | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Complementing the proton NMR data, Carbon-13 NMR provides a detailed map of the carbon framework of this compound. Each chemically non-equivalent carbon atom produces a distinct signal, allowing for a complete carbon count and identification of the carbon types. The most downfield signals are expected for the two carbonyl carbons due to the strong deshielding effect of the oxygen atoms. The carbons of the cyclopropyl and isobutyryl groups are predicted to appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound (Note: The following data is based on computational predictions and may differ from experimental results.)

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| Cyclopropyl-CH₂ | 11 - 16 |

| Cyclopropyl-CH | 17 - 23 |

| (CH₃)₂CH | 19 - 24 |

| (CH₃)₂CH | 41 - 46 |

| CO-CH-CO | 58 - 64 |

| C=O (cyclopropyl) | 198 - 206 |

| C=O (isobutyryl) | 203 - 211 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

To establish unambiguous assignments and map the intricate network of atomic connections, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, a cross-peak between the isobutyryl methine proton and the methyl protons would definitively confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the precise assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly valuable for identifying quaternary carbons and linking different fragments of the molecule, such as connecting the α-proton to the adjacent carbonyl carbons.

Through the combined interpretation of these 2D NMR spectra, a complete and validated structural assignment for this compound can be achieved.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy for Characteristic Functional Group Absorptions

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibrations of the two carbonyl (C=O) groups. This intense band is typically observed in the region of 1700-1740 cm⁻¹. The presence of two carbonyl groups may result in a broadened peak or two closely spaced peaks. The C-H stretching vibrations of the aliphatic and cyclopropyl moieties are predicted to appear in the 2850-3100 cm⁻¹ range.

Predicted IR Absorption Data for this compound (Note: The following data is based on computational predictions and may differ from experimental results.)

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Expected Intensity |

| C-H stretch (cyclopropyl & aliphatic) | 2850 - 3100 | Medium to Strong |

| C=O stretch (dione) | 1700 - 1740 | Strong |

| C-H bend | 1350 - 1470 | Medium |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy offers a complementary perspective on the vibrational modes of this compound. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. The symmetric stretching of the carbon-carbon bonds within the cyclopropyl ring is expected to produce a notable signal in the Raman spectrum. The C=O stretching vibrations will also be Raman active, and their intensity relative to the IR spectrum can provide additional structural insights. The C-H stretching and bending modes will also be present, often with different relative intensities compared to the IR spectrum.

Predicted Raman Shift Data for this compound (Note: The following data is based on computational predictions and may differ from experimental results.)

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| C-H stretch (cyclopropyl & aliphatic) | 2850 - 3100 | Strong |

| C=O stretch (dione) | 1700 - 1740 | Medium |

| C-C stretch (ring) | 1200 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry serves as a cornerstone technique for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Molecular Weight Determination

High-resolution mass spectrometry is pivotal in unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₉H₁₄O₂. This calculated mass provides a benchmark for experimental HRMS analysis, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Parameter | Value |

| Molecular Formula | C₉H₁₄O₂ |

| Theoretical Exact Mass | 154.0994 u |

| Common Adduct Ions | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

This table is interactive. Users can sort and filter the data.

Precise mass measurements from HRMS would be expected to confirm the elemental formula of C₉H₁₄O₂, thereby providing strong evidence for the presence of the target molecule.

Fragmentation Pattern Analysis for Structural Confirmation

The primary fragmentation pathways for ketones typically involve α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. In the case of this compound, several key fragmentation pathways can be anticipated:

Loss of the isobutyryl group: Cleavage between the carbonyl carbon and the isobutyryl group would result in a fragment corresponding to the cyclopropylacylium ion.

Loss of the cyclopropyl group: α-cleavage on the other side of the dione (B5365651) system could lead to the loss of the cyclopropyl group.

Cleavage within the pentane (B18724) chain: Fragmentation can also occur within the 4-methylpentane portion of the molecule.

Rearrangement reactions: Intramolecular rearrangements, which are common in mass spectrometry, could also contribute to the observed fragmentation pattern.

A table of predicted major fragments is presented below:

| Fragment Ion | Predicted m/z | Putative Structure |

| [C₄H₅O]⁺ | 69 | Cyclopropylacylium ion |

| [C₅H₉O]⁺ | 85 | Isobutyrylacylium ion |

| [C₉H₁₄O₂]⁺ | 154 | Molecular Ion |

This table is interactive. Users can sort and filter the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The absorption of UV or visible light promotes an electron from a lower energy orbital to a higher energy orbital. For this compound, the key chromophores are the two carbonyl groups of the β-diketone moiety.

The expected electronic transitions for this compound would be:

n → π* transitions: These transitions involve the excitation of a non-bonding electron from an oxygen atom to an antibonding π* orbital of a carbonyl group. These are typically of lower energy and appear at longer wavelengths.

π → π* transitions: These involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the carbonyl groups. These transitions are generally of higher energy and occur at shorter wavelengths.

The presence of the cyclopropyl group, which has some degree of π-character, may slightly influence the energy of these transitions compared to a simple alkyl substituent. Furthermore, β-diketones can exist in equilibrium with their enol tautomers. The enol form introduces a conjugated system (C=C-C=O), which would be expected to absorb at a longer wavelength (a bathochromic shift) compared to the diketo form. The position and intensity of the absorption maxima can be influenced by the solvent polarity. mdpi.com

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| n → π | 270-300 | C=O |

| π → π | < 200 | C=O |

| π → π* (enol) | > 250 | C=C-C=O |

This table is interactive. Users can sort and filter the data.

X-ray Crystallography for Solid-State Structural Confirmation

Determination of Molecular Geometry and Conformational Preferences in the Crystalline State

A crystal structure of this compound would reveal the preferred conformation of the molecule. Key structural features that would be elucidated include:

The dihedral angle between the two carbonyl groups.

The orientation of the cyclopropyl ring relative to the dione functionality.

The conformation of the 4-methylpentane side chain.

It is known that β-diketones can exist in either a planar or a twisted conformation in the solid state, depending on the steric and electronic effects of the substituents. The presence of the bulky isobutyryl group and the rigid cyclopropyl ring would likely lead to a specific, low-energy conformation.

Elucidation of Intermolecular Interactions and Packing Arrangements

Beyond the structure of a single molecule, X-ray crystallography details how molecules pack together in a crystal lattice. This is governed by intermolecular forces such as dipole-dipole interactions and van der Waals forces. For this compound, the polar carbonyl groups are expected to play a significant role in directing the crystal packing through dipole-dipole interactions. Analysis of the crystal structure would reveal the presence of any significant intermolecular contacts and provide insight into the supramolecular architecture of the solid. While no specific crystal structure for this compound has been reported, studies on other cyclopropyl-containing molecules have shown how this group can influence packing arrangements. nih.gov

Keto Enol Tautomerism and Conformational Analysis of 1 Cyclopropyl 4 Methylpentane 1,3 Dione

Theoretical Framework of 1,3-Diketone Tautomerism

The tautomeric equilibrium between the diketo and enol forms is a hallmark of β-dicarbonyl compounds. This equilibrium is governed by the relative thermodynamic stabilities of the tautomers, which are in turn influenced by a variety of structural and environmental factors.

Energetic Landscape of Keto and Enol Forms

In the specific case of 1-Cyclopropyl-4-methylpentane-1,3-dione, two possible enol forms can exist due to its asymmetric nature: enolization can occur towards the cyclopropyl (B3062369) group (Enol A) or towards the isopropyl group (Enol B). The relative stability of these two enol forms, and their stability relative to the diketo form, would be determined by the electronic and steric contributions of the cyclopropyl and isopropyl substituents. Theoretical calculations on analogous β-diketones consistently show that the enol form is generally more stable than the keto form in the gas phase and in nonpolar solvents. mdpi.com

Role of Intramolecular Hydrogen Bonding in Enol Stability

A crucial factor stabilizing the enol tautomer of 1,3-diketones is the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. researchgate.netmasterorganicchemistry.com This creates a stable, six-membered quasi-aromatic ring. The strength of this hydrogen bond, often classified as a Resonance-Assisted Hydrogen Bond (RAHB), contributes significantly to the energetic preference for the enol form. nih.gov The formation of this internal hydrogen bond reduces the polarity of the molecule and precludes the need for intermolecular hydrogen bonding with solvent molecules, which can be entropically unfavorable. The strength of this bond is influenced by the geometry of the six-membered ring and the electronic properties of the substituents attached to the carbonyl groups. nih.gov

Electronic and Steric Influences of Cyclopropyl and Methyl Substituents on Tautomeric Equilibrium

The substituents on the β-diketone backbone play a pivotal role in dictating the position of the tautomeric equilibrium.

Electronic Effects: The cyclopropyl group is known to possess unique electronic properties, behaving in some respects like a carbon-carbon double bond. wikipedia.orgstackexchange.com It can donate electron density into an adjacent π-system through conjugation. stackexchange.comstackexchange.com This electronic-donating character would likely stabilize the enol form where the cyclopropyl group is conjugated with the C=C-C=O system (Enol A). This stabilization arises from the favorable interaction of the high p-character Walsh orbitals of the cyclopropane (B1198618) ring with the π-orbitals of the enone system. wikipedia.org In contrast, the isopropyl group (part of the 4-methylpentane side) acts as a typical alkyl group, providing modest stabilization through induction. Therefore, from an electronic standpoint, Enol A, with the double bond adjacent to the cyclopropyl group, is expected to be more stable than Enol B.

Steric Effects: The steric bulk of substituents can also influence the tautomeric equilibrium. Generally, increasing the steric bulk of the substituents on the carbonyl carbons (R1 and R3 in R1-CO-CH2-CO-R3) favors the enol form. mdpi.comresearchgate.net This is because the steric repulsion between the bulky groups is more pronounced in the diketo form, where the molecule has more conformational flexibility, than in the relatively planar, rigid structure of the enolized ring. In this compound, both the cyclopropyl and the isopropyl groups are sterically demanding. This mutual steric hindrance would likely push the equilibrium significantly towards the enol tautomers to alleviate strain. However, steric hindrance at the central carbon (the α-carbon) can destabilize the enol form by creating repulsion within the planar enol ring. stackexchange.com Since the central carbon in this molecule is unsubstituted, this destabilizing effect is not a factor.

Considering both electronic and steric arguments, it is highly probable that this compound exists predominantly in its enol form. The electronic stabilization provided by the cyclopropyl group suggests that the enol tautomer with the C=C bond adjacent to the cyclopropyl ring (Enol A) would be the major isomer.

Experimental Investigations of Tautomeric Preferences

While no specific experimental data for this compound are available in the surveyed literature, the tautomeric preferences can be predicted based on spectroscopic studies of similar compounds.

Spectroscopic Differentiation of Tautomeric Forms (NMR, IR, UV-Vis)

Spectroscopic methods are powerful tools for distinguishing between keto and enol tautomers and for quantifying their relative amounts in solution. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly informative. The diketo form would show a signal for the two protons on the central methylene (B1212753) (-CH₂-) group, typically in the range of 3-4 ppm. The enol form, however, would exhibit a characteristic signal for the enolic proton (-OH) at a significantly downfield chemical shift, often between 12 and 17 ppm, due to the strong intramolecular hydrogen bond. researchgate.netnih.gov Additionally, a signal for the vinylic proton (=CH-) would appear around 5-6 ppm. The absence of the methylene signal and the presence of the enolic and vinylic proton signals are clear indicators of enolization. The integration of these signals allows for the determination of the keto-enol ratio. nih.gov ¹³C NMR can also be used, as the chemical shifts of the carbonyl, vinylic, and methylene carbons are distinct for each tautomer.

Infrared (IR) Spectroscopy: The diketo form is characterized by two strong C=O stretching absorptions around 1700-1730 cm⁻¹. The enol form, by contrast, shows a broad O-H stretching band at lower frequencies (2500-3200 cm⁻¹) due to the strong intramolecular hydrogen bond, and a conjugated C=O stretching band at a lower wavenumber (around 1600-1640 cm⁻¹), which often overlaps with the C=C stretching absorption. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated π-system of the enol form results in a strong π→π* absorption at a longer wavelength (typically >270 nm) compared to the weaker n→π* absorption of the non-conjugated diketo form. nih.gov The appearance of this intense, longer-wavelength absorption band is indicative of a high enol content.

Based on studies of other β-diketones with bulky and/or conjugating substituents, it is expected that spectroscopic analysis of this compound would confirm a high percentage of the enol form in most common solvents. mdpi.comnih.gov

Impact of Solvent Polarity and Temperature on Tautomeric Ratios

The position of the keto-enol equilibrium is highly sensitive to the solvent environment and temperature.

Solvent Polarity: The enol content of β-diketones generally decreases as the polarity of the solvent increases. mdpi.comresearchgate.net In nonpolar solvents like hexane (B92381) or carbon tetrachloride, the less polar enol form, stabilized by the intramolecular hydrogen bond, is favored. In polar, protic solvents like water or methanol, the solvent molecules can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing it relative to the enol. Polar aprotic solvents like DMSO or acetone (B3395972) fall in between, but still tend to favor the keto form more than nonpolar solvents do. researchgate.net

The expected trend for the enol content of this compound would be: Nonpolar Solvents > Polar Aprotic Solvents > Polar Protic Solvents.

| Solvent Type | Example Solvents | Predominant Tautomer | Reasoning |

|---|---|---|---|

| Nonpolar | Hexane, Benzene, CCl₄ | Enol | Favors the less polar enol form stabilized by intramolecular H-bonding. |

| Polar Aprotic | Acetone, DMSO, CH₂Cl₂ | Mixture (likely majority Enol) | Solvent dipoles interact with both forms; less stabilization of keto form compared to protic solvents. |

| Polar Protic | Water, Methanol, Ethanol (B145695) | Mixture (increased Keto content) | Solvent forms strong intermolecular H-bonds with the keto form, stabilizing it. |

Temperature: The effect of temperature on the tautomeric equilibrium depends on the thermodynamics of the system. Generally, if the enolization is an exothermic process, increasing the temperature will shift the equilibrium towards the keto form, and vice versa. However, the influence of temperature is often less pronounced than that of the solvent.

Based on the available scientific literature, a detailed analysis of the keto-enol tautomerism and conformational dynamics of this compound is not available. While general principles of keto-enol tautomerism and conformational analysis for β-dicarbonyl compounds are well-established, specific experimental or computational studies on this compound are not present in the public domain.

Therefore, it is not possible to provide a comprehensive and scientifically accurate article that adheres to the specific outline requested, including detailed research findings, data tables, and analyses for the following sections:

Conformational Analysis and Molecular Dynamics

Analysis of Rotational Barriers within the Pentane (B18724) Chain and Cyclopropyl Group

To generate such an article would require dedicated experimental studies, such as variable-temperature NMR spectroscopy, and computational chemistry analyses (e.g., Density Functional Theory calculations) that have not been published for this specific compound. Any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable research findings.

Reactivity and Mechanistic Studies of 1 Cyclopropyl 4 Methylpentane 1,3 Dione

Reactions at the 1,3-Dicarbonyl Moiety

The 1,3-dicarbonyl moiety is a versatile functional group known for its acidic methylene (B1212753) bridge and the electrophilicity of its carbonyl carbons. These characteristics allow for a variety of chemical transformations.

Nucleophilic Additions and Condensation Reactions (e.g., Aldol-type reactions)

The acidic proton on the central carbon of the 1,3-dione can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in Aldol-type condensation reactions with various electrophiles, most commonly aldehydes and ketones. The general mechanism involves the nucleophilic attack of the enolate on the carbonyl carbon of the electrophile, followed by protonation to yield a β-hydroxy dicarbonyl adduct. Subsequent dehydration can lead to the formation of an α,β-unsaturated product.

For 1-Cyclopropyl-4-methylpentane-1,3-dione, the reaction with an aldehyde, such as benzaldehyde, would proceed as follows:

Enolate Formation: A base (e.g., NaOH, LDA) abstracts the acidic proton from the methylene bridge.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of benzaldehyde.

Protonation: The intermediate alkoxide is protonated to give the Aldol adduct.

Dehydration: Under heating or acidic/basic conditions, a molecule of water is eliminated to form the conjugated product.

| Electrophile | Base | Product |

| Benzaldehyde | NaOH | 2-(Cyclopropanecarbonyl)-1-phenyl-4-methylpent-1-en-3-one |

| Acetone (B3395972) | LDA | 2-(Cyclopropanecarbonyl)-4-methyl-2-(2-oxopropyl)pentan-3-one |

This table presents hypothetical products based on established Aldol reaction mechanisms.

Electrophilic Substitution and Functionalization of the Methylene Bridge

The enolate generated from this compound can also react with a range of electrophiles, leading to the functionalization of the active methylene position. This includes reactions such as alkylation, acylation, and halogenation.

Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base will introduce an alkyl group at the central carbon.

Acylation: Treatment with an acyl chloride or anhydride (B1165640) will yield a tri-carbonyl compound.

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) can introduce a halogen atom to the methylene bridge.

| Reagent | Reaction Type | Product |

| Methyl Iodide | Alkylation | 1-Cyclopropyl-2,4-dimethylpentane-1,3-dione |

| Acetyl Chloride | Acylation | 2-Acetyl-1-cyclopropyl-4-methylpentane-1,3-dione |

| N-Bromosuccinimide | Halogenation | 2-Bromo-1-cyclopropyl-4-methylpentane-1,3-dione |

This table illustrates expected products from the electrophilic substitution on the active methylene group.

Oxidation and Reduction Pathways of Ketone Groups

The two ketone groups in this compound can undergo independent or simultaneous oxidation and reduction reactions.

Reduction: The carbonyl groups can be reduced to hydroxyl groups using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) would likely reduce both ketones to yield 1-Cyclopropyl-4-methylpentane-1,3-diol. More selective reducing agents could potentially achieve mono-reduction.

Oxidation: While the ketone groups are at a high oxidation state, oxidative cleavage of the dicarbonyl unit can occur under strong oxidizing conditions (e.g., with reagents like periodic acid or lead tetraacetate after conversion to a vicinal diol). A Baeyer-Villiger oxidation could also be envisioned, where an oxidant like a peroxyacid inserts an oxygen atom adjacent to one of the carbonyl groups, forming an ester.

| Reagent | Reaction Type | Probable Product(s) |

| Sodium Borohydride | Reduction | 1-Cyclopropyl-4-methylpentane-1,3-diol |

| m-Chloroperoxybenzoic acid (m-CPBA) | Oxidation (Baeyer-Villiger) | Cyclopropyl (B3062369) 2-methylpropanoate (B1197409) and other esters |

This table outlines potential outcomes of redox reactions on the dicarbonyl moiety.

Chemical Transformations Involving the Cyclopropyl Ring

The cyclopropyl group, due to its inherent ring strain, can participate in a variety of unique chemical transformations, particularly ring-opening reactions.

Ring-Opening Reactions and Subsequent Rearrangements

The presence of the adjacent carbonyl group activates the cyclopropyl ring, making it susceptible to ring-opening under various conditions.

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the carbonyl oxygen can be protonated, which facilitates the cleavage of a cyclopropyl C-C bond to relieve ring strain. This can lead to the formation of a carbocationic intermediate, which can then be trapped by a nucleophile or undergo rearrangement to form a more stable product, such as an enone.

Base-Catalyzed Rearrangements: Strong bases can also induce ring-opening, often leading to the formation of cyclopentanedione derivatives through an intramolecular condensation pathway.

Radical-Mediated Ring Opening: The cyclopropyl ring can be opened via radical intermediates, for example, through photochemical excitation or in the presence of a radical initiator. This typically leads to the formation of a γ,δ-unsaturated ketone.

| Condition | Type of Ring Opening | Potential Product Class |

| Strong Acid (e.g., H₂SO₄) | Acid-Catalyzed | γ,δ-Unsaturated ketones or cyclopentenones |

| Strong Base (e.g., NaH) | Base-Catalyzed | Substituted cyclopentanediones |

| UV light | Photochemical | γ,δ-Unsaturated ketones |

| Transition Metal Catalyst (e.g., Rh(I)) | Metal-Catalyzed | Rearranged isomeric ketones |

This table summarizes the expected classes of products from various ring-opening reactions of the cyclopropyl group.

Functionalization of the Cyclopropyl Moiety under Controlled Conditions

While ring-opening is a common reaction pathway, it is conceivable that under carefully controlled conditions, the cyclopropyl ring itself could be functionalized without cleavage. This is less common for cyclopropyl ketones due to the activating effect of the carbonyl group towards ring-opening. However, reactions such as radical halogenation at the cyclopropyl C-H bonds might be possible, though likely in competition with reactions at the dicarbonyl moiety. Transition metal-catalyzed C-H activation could also be a potential, albeit challenging, route to functionalization. Due to the high reactivity of the dicarbonyl portion and the propensity for ring-opening, achieving selective functionalization of the cyclopropyl ring would require highly specific and mild reaction conditions.

Acid-Base Chemistry and Enolate Formation

The presence of two carbonyl groups flanking a methylene group confers distinct acidic properties to the α-hydrogens in this compound, leading to the ready formation of a stabilized enolate anion.

Acidity of Alpha-Hydrogens and pKa Determination

The hydrogens on the carbon atom situated between the two carbonyl groups (the α-carbon) of a β-diketone are significantly more acidic than hydrogens on carbons adjacent to a single carbonyl group. This increased acidity is due to the formation of a highly stabilized conjugate base, an enolate anion, where the negative charge is delocalized over both oxygen atoms and the α-carbon through resonance.

While an experimentally determined pKa value for this compound is not readily found in the literature, the pKa of acyclic β-diketones typically falls in the range of 9-11 in aqueous solution. This makes them considerably more acidic than water and simple ketones. The electron-donating character of the isobutyl group and the unique electronic properties of the cyclopropyl group might slightly influence the exact pKa value, but it is expected to remain within this general range.

| Compound Type | Example | Approximate pKa |

|---|---|---|

| Alkane | Ethane | ~50 |

| Ketone | Acetone | ~20 |

| Aldehyde | Acetaldehyde | ~17 |

| β-Diketone | Acetylacetone | ~9 |

| Water | H₂O | 15.7 |

Generation and Reactivity of Enolate Anions in Organic Synthesis

Due to the acidity of the α-hydrogens, the enolate of this compound can be readily and quantitatively generated by treatment with a suitable base. Common bases for this purpose include alkali metal alkoxides, such as sodium ethoxide, or stronger bases like sodium hydride when irreversible enolate formation is desired.

The resulting enolate is a soft nucleophile and a key intermediate in a variety of carbon-carbon bond-forming reactions. Its reactivity is governed by the distribution of negative charge across the oxygen and carbon atoms. While O-alkylation is possible, C-alkylation is typically the dominant pathway, especially with soft electrophiles.

Key synthetic applications of such an enolate would include:

Alkylation: Reaction with alkyl halides to introduce a new alkyl group at the α-position.

Acylation: Reaction with acyl chlorides or anhydrides to form a triketone.

Aldol and Claisen-type Condensations: Reaction with aldehydes, ketones, or esters.

Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

Stereochemical Control and Diastereoselective Reactions

The potential for stereocontrol in reactions involving the enolate of this compound arises when a new stereocenter is created during a reaction. The planar, achiral enolate can react with an electrophile from either of its two faces. If the electrophile or the enolate itself contains a stereocenter, the formation of diastereomeric products is possible.

While specific studies on the diastereoselective reactions of this compound are not available, general principles suggest that the stereochemical outcome of its enolate's reactions would be influenced by several factors:

Steric Hindrance: The bulky isobutyl and cyclopropyl groups adjacent to the reactive center could direct an incoming electrophile to the less sterically hindered face of the enolate.

Chelation Control: In reactions involving metal-bound enolates (e.g., lithium or magnesium enolates), the metal ion can coordinate with both oxygen atoms, creating a more rigid cyclic structure. This can significantly influence the trajectory of the electrophile's approach, leading to higher diastereoselectivity.

Substrate Control: If a chiral center is introduced into the molecule, for example, through the use of a chiral auxiliary or a chiral reactant, it can bias the formation of one diastereomer over the other.

Coordination Chemistry of 1 Cyclopropyl 4 Methylpentane 1,3 Dione As a Ligand

General Principles of Beta-Diketone Chelation with Metal Ions

β-Diketones are versatile ligands in coordination chemistry primarily due to their existence in a keto-enol tautomeric equilibrium. The enol form can be deprotonated to yield a monoanionic ligand, the β-diketonate, which acts as a bidentate chelating agent, coordinating to a metal ion through its two oxygen atoms.

The coordination of a β-diketonate ligand to a metal ion results in the formation of a highly stable six-membered chelate ring. This process is a cornerstone of their chemistry, contributing significantly to the thermodynamic stability of the resulting complexes. The stability of these metal complexes can be quantified by their stability constants (or formation constants), which provide a measure of the equilibrium concentration of the complex in solution. asianpubs.org

Several factors influence the magnitude of the stability constant, including:

The nature of the metal ion: The charge, size, and electronic configuration of the metal ion are critical. Generally, for a given ligand, the stability of the complex increases with the increasing charge and decreasing ionic radius of the metal ion. For instance, complexes of trivalent cations like Fe(III) and Cr(III) are often more stable than those of divalent cations like Cu(II). researchgate.net

The properties of the ligand: The basicity of the ligand, as indicated by its pKa value, is a key determinant. More basic ligands typically form more stable complexes.

Solvent effects: The dielectric constant and coordinating ability of the solvent can also impact complex stability. asianpubs.org

The stability of metal-β-diketonate complexes is a critical parameter in their various applications, from catalysis to materials science.

| Ligand | Metal Ion | Log K (in 75% Dioxane-Water) |

| Acetylacetone | Cu(II) | 12.70 |

| Acetylacetone | Fe(III) | 13.95 |

| Benzoylacetone | Cu(II) | 13.15 |

| Benzoylacetone | Fe(III) | 14.30 |

| Dibenzoylmethane | Cu(II) | 13.45 |

This table presents representative stability constants for common β-diketonate complexes to illustrate the influence of ligand structure and metal ion on complex stability. Data is illustrative and compiled from general findings in the literature.

The substituents attached to the β-diketone backbone have a profound impact on the ligand's coordination properties by modulating both steric and electronic effects.

Steric Effects: The size and bulkiness of the substituents can influence the geometry of the metal complex and its coordination number. nih.gov In 1-cyclopropyl-4-methylpentane-1,3-dione, the isopropyl group is significantly bulkier than a methyl group. This increased steric hindrance can prevent the formation of higher-coordinate complexes and may favor the formation of monomeric species over polymeric or dimeric structures that can occur with less hindered ligands. nih.gov Bulky substituents can also create a protective pocket around the metal center, influencing its reactivity and stability.

Electronic Effects: The electronic nature of the substituents alters the electron density on the coordinating oxygen atoms, thereby affecting the ligand's basicity and the strength of the metal-ligand bond.

Isopropyl Group: As an alkyl group, the isopropyl substituent is electron-donating through an inductive effect. This increases the electron density on the oxygen atoms, enhancing the ligand's basicity and generally leading to the formation of more stable metal complexes.

Cyclopropyl (B3062369) Group: The cyclopropyl group has unique electronic properties. Due to significant ring strain and the rehybridization of its carbon-carbon bonds, it exhibits some π-character and can act as a good electron donor through hyperconjugation. wikipedia.orgstackexchange.com This property can further enhance the electron-donating capacity of the ligand, potentially leading to stronger metal-ligand bonds compared to simple alkyl groups. The presence of electron-donating groups generally correlates with higher stability constants for the resulting metal complexes. tsijournals.com

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through several established methods for metal β-diketonates. The choice of method often depends on the specific metal, its oxidation state, and the desired final product.

The most common method for synthesizing metal β-diketonate complexes is the direct reaction of the β-diketone with a metal salt in a suitable solvent. orientjchem.orgijrbat.in This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the β-diketone's enolic form, generating the coordinating β-diketonate anion.

A general reaction scheme is as follows:

M^n+ + n(L-H) + n(Base) -> M(L)_n + n(Base-H)^+

Where M^n+ is a metal ion, L-H is the β-diketone (this compound), and L is the corresponding diketonate anion.

Commonly used bases include sodium hydroxide, ammonia (B1221849), or organic amines like triethylamine. The choice of solvent is often an alcohol, like ethanol (B145695) or methanol, in which both the metal salt and the ligand are soluble. orientjchem.org The resulting metal complex often precipitates from the solution and can be isolated by filtration.

Alternative synthetic routes, such as ligand exchange and transmetallation, are also employed, particularly when direct complexation is not feasible or yields impure products.

Ligand Exchange: This method involves the substitution of one or more ligands in a pre-existing metal complex with the β-diketonate. For example, weakly bound ligands like water or chloride can be displaced by the β-diketonate. This approach can be particularly useful for controlling the stoichiometry of the final complex, allowing for the synthesis of heteroleptic complexes containing different types of ligands. The reaction rate in such substitutions can be influenced by the electronic structure of the β-diketone. iosrjournals.org

Transmetallation: In this approach, a β-diketonate complex of one metal is reacted with a salt of a different metal. If the new metal forms a more stable complex with the β-diketonate, a transfer of the ligand will occur. This method is driven by the relative thermodynamic stabilities of the two metal complexes. It is a key strategy for synthesizing mono-β-diketonate complexes of late first-row transition metals. figshare.com

Structural Characterization of Metal-Diketone Complexes

Once synthesized, the structural characterization of metal complexes of this compound is crucial for understanding their properties. A variety of analytical techniques are employed to elucidate their structure, coordination geometry, and bonding.

Other important characterization techniques include:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the β-diketonate ligand to the metal. The characteristic C=O and C=C stretching frequencies of the free ligand are shifted upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the ligand's structure in solution. For paramagnetic complexes, the NMR spectra will show significantly shifted and broadened signals.

UV-Visible Spectroscopy: Gives insights into the electronic structure of the complex and is often used to study complex formation and determine stability constants. asianpubs.org

Elemental Analysis and Mass Spectrometry: Used to confirm the empirical formula and molecular weight of the complex.

Thermogravimetric Analysis (TGA): Can be used to study the thermal stability of the complexes. ijrbat.in

The structural parameters of these complexes are influenced by the steric bulk of the cyclopropyl and isopropyl groups. For instance, the Cu-O bond lengths and O-Cu-O bond angles within the chelate ring are sensitive to the nature of the substituents on the ligand.

| Complex Fragment | M-O Bond Length (Å) | O-M-O Angle (°) | Coordination Geometry |

| Cu(acetylacetonate)₂ | ~1.95 | ~90 | Square Planar |

| Cu(dibenzoylmethanate)₂ | ~1.91 | ~93 | Square Planar |

| Cu(dipivaloylmethanate)₂ | ~1.91 | ~95 | Distorted Square Planar/Tetrahedral |

This table provides typical structural data for well-characterized copper(II) β-diketonate complexes to illustrate how substituents affect geometric parameters. The increased bulk from methyl to phenyl to tert-butyl (pivaloyl) groups can lead to distortions from ideal geometries. Data is illustrative and based on findings reported in the literature. researchgate.net

X-ray Diffraction Studies of Coordination Geometries and Bond Lengths

No crystallographic data for metal complexes of this compound could be located. Such studies would be crucial for determining the precise coordination modes of the ligand, the resulting geometries of the metal centers, and the specific bond lengths and angles within the coordination sphere. This information is fundamental to understanding the steric and electronic effects of the cyclopropyl and isobutyl groups on the complex's structure.

Spectroscopic Signatures of Metal Coordination (NMR, IR, UV-Vis, Mass Spectrometry)

Similarly, there is a lack of published spectroscopic data detailing the changes that occur upon the coordination of this compound to a metal ion. Spectroscopic analyses are vital for characterizing the formation and properties of metal complexes in solution and the solid state. Key missing information includes:

NMR Spectroscopy: Data on the chemical shift changes, particularly of the enolic proton and the protons on the cyclopropyl and isobutyl groups upon coordination, would provide insights into the electronic environment of the ligand in a metal complex.

IR Spectroscopy: The characteristic shifts in the vibrational frequencies of the carbonyl groups upon chelation are a primary indicator of coordination and can offer information on the strength of the metal-ligand bond.

UV-Vis Spectroscopy: Analysis of the electronic transitions in the metal complexes would help to understand their electronic structure and bonding.

Mass Spectrometry: This technique would be essential for confirming the formation of the desired metal complexes and determining their stoichiometry.

Reactivity and Catalytic Potential of Metal Complexes of this compound

The absence of foundational structural and spectroscopic data is mirrored by a lack of research into the reactivity and potential catalytic applications of metal complexes derived from this ligand. The unique electronic and steric properties imparted by the cyclopropyl and isobutyl substituents could potentially lead to novel reactivity or enhanced catalytic activity in various organic transformations. However, without the synthesis and characterization of these complexes, their potential remains purely speculative.

Computational Chemistry and Theoretical Investigations of 1 Cyclopropyl 4 Methylpentane 1,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 1-cyclopropyl-4-methylpentane-1,3-dione. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for studying β-diketones due to its favorable balance of accuracy and computational cost. encyclopedia.pubacs.org In the study of this compound, DFT is employed to perform geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state, representing the most stable molecular conformation. researchgate.net This process predicts key structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.net

Once the geometry is optimized, DFT can be used to analyze the electronic structure. This includes the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgacs.org The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. acs.org Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. acs.orgmdpi.com

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for energy calculations, albeit at a significantly greater computational expense. These methods are often used to refine the energies obtained from DFT-optimized geometries in what are known as single-point energy calculations. For a molecule like this compound, these high-accuracy calculations are particularly valuable for obtaining precise values for the relative energies of its tautomers and the energy barriers for their interconversion, providing a benchmark for results from less computationally demanding methods.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals.

For β-diketones, a variety of functionals and basis sets have been successfully applied. Hybrid functionals like B3LYP are popular and have a long history of providing reliable geometries and energies for organic molecules. acs.orgacs.org More modern functionals, such as those from the M06 suite (e.g., M06-2X), are often recommended for systems where non-covalent interactions are important and for calculating thermochemistry and reaction barriers. acs.orgresearchgate.net

Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used. acs.orgresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary to accurately describe the electronic structure, particularly for systems with lone pairs and hydrogen bonding, which are central to the chemistry of β-diketones. Validation typically involves comparing calculated results with experimental data where available or with results from higher-level ab initio calculations.

Table 1: Commonly Used Functionals and Basis Sets in Computational Studies of β-Diketones

| Method/Basis Set | Description | Typical Application |

|---|---|---|

| B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. | General purpose geometry optimizations and electronic structure calculations. acs.orgacs.org |

| M06-2X | A high-nonlocality hybrid meta-GGA functional. | Good for main-group thermochemistry, kinetics, and non-covalent interactions. acs.org |

| 6-31G(d,p) | A Pople-style split-valence basis set with polarization functions on heavy atoms (d) and hydrogen (p). | Standard choice for geometry optimizations of medium-sized organic molecules. acs.org |

| 6-311++G(d,p) | A larger triple-split valence basis set with diffuse functions (+) on both heavy atoms and hydrogen. | Used for higher accuracy energy calculations and systems where anions or weak interactions are important. researchgate.net |

Computational Modeling of Tautomeric Equilibria

This compound, like other β-diketones, exists as an equilibrium mixture of keto and enol tautomers. encyclopedia.pubresearchgate.net Computational modeling is an indispensable tool for quantifying the energetics of this equilibrium.

The relative stability of the keto and enol forms of this compound can be determined by calculating their total electronic energies. The procedure involves:

Performing separate geometry optimizations for the diketo tautomer and the possible enol tautomer(s).

Calculating the zero-point vibrational energy (ZPVE) for each optimized structure.

The relative energy (ΔE) is then calculated as the difference in the sum of the electronic energy and ZPVE between the isomers.

For most linear β-diketones, the enol form is found to be more stable than the keto form in the gas phase. researchgate.net This stability is attributed to the formation of a strong intramolecular hydrogen bond and a conjugated π-system that creates a pseudo-aromatic six-membered ring. Calculations on similar systems suggest that the energy difference can be significant. orientjchem.org

Table 2: Hypothetical Relative Energies for Tautomers of this compound

| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Dione (B5365651) (Keto) | +4.5 | +3.0 |

| Enol | 0.0 | 0.0 |

Note: These values are illustrative and based on general trends for β-diketones. Specific computational studies are required for precise values.

The conversion between the keto and enol forms proceeds through a high-energy transition state. Locating and characterizing this transition state is key to understanding the kinetics of the tautomerization process. mdpi.com Computational methods can identify the transition state structure, which represents the energy maximum along the reaction coordinate.

The energy difference between the transition state and the reactant (e.g., the keto form) is the activation energy or energy barrier for the reaction. For an uncatalyzed intramolecular proton transfer, this barrier is typically quite high. researchgate.net The presence of a catalyst, such as a single water molecule acting as a proton shuttle, can significantly lower this barrier by providing an alternative, lower-energy pathway. researchgate.net Calculations for similar β-diketones have shown that tautomerization barriers for the uncatalyzed monomer can exceed 60 kcal/mol, a value that is substantially reduced in the presence of molecules that can facilitate proton transfer. researchgate.net

Implicit and Explicit Solvation Models for Environmental Effects

No research is currently available that details the application of implicit or explicit solvation models to study the environmental effects on this compound. Such studies would theoretically involve using models like the Polarizable Continuum Model (PCM) or placing explicit solvent molecules (e.g., water, methanol) around the solute to understand how the solvent influences its conformational equilibrium, tautomeric preferences (keto-enol forms), and reactivity. However, no data on solvation energies or solvent-induced structural changes for this specific compound have been published.

Spectroscopic Property Prediction

Computational prediction of spectroscopic properties is a powerful tool for structural elucidation. However, no studies have been found that report these predictions for this compound.

Simulation of NMR Chemical Shifts and Coupling Constants

There are no published data on the theoretical simulation of 1H and 13C NMR chemical shifts or spin-spin coupling constants for this compound. A computational study would typically employ methods like Density Functional Theory (DFT) with various functionals and basis sets to calculate these parameters, providing valuable insights for interpreting experimental spectra.

Prediction of Vibrational Frequencies and Intensities (IR, Raman)

Detailed computational analyses predicting the infrared (IR) and Raman vibrational frequencies and intensities for this compound are absent from the scientific literature. Such calculations would help in assigning experimental vibrational bands to specific molecular motions, such as the characteristic stretches of the carbonyl groups and the vibrations of the cyclopropyl (B3062369) ring.

Calculation of Electronic Excitation Energies and UV-Vis Spectra

Theoretical calculations of the electronic excitation energies and the simulation of the UV-Vis spectrum for this compound have not been reported. Methods like Time-Dependent Density Functional Theory (TD-DFT) would be employed to predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as n→π* and π→π* transitions within the dicarbonyl moiety.

Elucidation of Reaction Mechanisms and Kinetics

The use of computational chemistry to explore the reaction mechanisms and kinetics involving this compound has not been documented.

Mapping Potential Energy Surfaces for Key Reactions

No studies have been published that map the potential energy surfaces for reactions involving this compound. This type of investigation is crucial for identifying transition states, intermediates, and reaction pathways, as well as for calculating activation energies. For a β-dione, interesting reactions to study would include enolate formation, alkylation, or cycloaddition reactions.

Identification and Characterization of Reaction Intermediates and Transition States

The reactivity of this compound is largely governed by the formation of enolate intermediates. The presence of two carbonyl groups flanking a methylene (B1212753) group results in acidic α-hydrogens, which can be abstracted by a base to form a resonance-stabilized enolate. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in characterizing these intermediates.

In the case of this compound, two primary enolates can be formed, with the negative charge localized on either the carbon adjacent to the cyclopropyl group or the carbon adjacent to the isobutyl group. DFT calculations on similar unsymmetrical β-diketones can predict the relative stabilities of these enolates. The stability is influenced by both steric and electronic factors.

Table 1: Calculated Relative Stabilities of Enolate Intermediates of this compound (Hypothetical Data Based on Analogous Systems)

| Enolate Intermediate | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Enolate A | Negative charge adjacent to the cyclopropyl group | 0.0 (Reference) |

These hypothetical data suggest that Enolate A is slightly more stable, which could be attributed to the electronic properties of the cyclopropyl group.

Transition states in reactions involving this compound, such as alkylation or acylation, can also be modeled. For instance, in an alkylation reaction, the transition state would involve the approach of an electrophile to the nucleophilic carbon of the enolate. The geometry and energy of this transition state, calculated using methods like B3LYP with a suitable basis set (e.g., 6-31G(d)), determine the activation energy and, consequently, the reaction rate.

Furthermore, reactions involving the cyclopropyl group, such as ring-opening, have been investigated computationally for other cyclopropyl ketones. A phosphine-catalyzed ring-opening, for example, proceeds through several intermediates, including an initial adduct, an enolate formed after ring-opening, a ylide, and finally the product. The transition states connecting these intermediates are characterized by specific vibrational frequencies corresponding to the reaction coordinate.

Prediction of Regio- and Stereoselectivity in Chemical Transformations

Computational chemistry is particularly valuable for predicting the selectivity of reactions where multiple products are possible. For this compound, this includes regioselectivity in reactions of the enolate and stereoselectivity in reactions involving the chiral centers that can be formed.

Regioselectivity:

In the alkylation of the enolate of this compound, the electrophile can attack either of the two nucleophilic carbons. The preferred site of attack, or regioselectivity, can be predicted by comparing the activation energies of the transition states leading to the different products.

Table 2: Calculated Activation Energies for the Alkylation of Enolate A (Hypothetical Data)

| Reaction Pathway | Product | Activation Energy (kcal/mol) |

|---|---|---|

| Path 1 | Alkylation at C2 (adjacent to cyclopropyl) | 15.3 |

Based on these hypothetical calculations, the reaction would favor alkylation at the carbon adjacent to the cyclopropyl group due to a lower activation barrier.

Stereoselectivity:

Reactions of this compound can also lead to the formation of stereoisomers. For example, reduction of one of the carbonyl groups will create a chiral center. The stereochemical outcome of such a reaction can be predicted by analyzing the transition states leading to the different stereoisomers. Computational studies on the reduction of other cyclopropyl ketones have shown that the stereoselectivity is highly dependent on the conformation of the substrate and the trajectory of the hydride attack.

Furthermore, in cycloaddition reactions involving the cyclopropyl group, the diastereoselectivity can be elucidated by examining the energies of the endo and exo transition states. nih.gov For instance, in a hypothetical Diels-Alder reaction where a dienophile approaches the molecule, DFT calculations can determine which facial attack is energetically more favorable.

Table 3: Predicted Diastereomeric Ratio in a Hypothetical Cycloaddition Reaction (Based on Calculated Transition State Energies)

| Transition State | Product Diastereomer | Relative Free Energy (kcal/mol) | Predicted Ratio |

|---|---|---|---|

| TS-endo | endo | 0.0 | 95 |

These computational insights are invaluable for designing synthetic routes that favor the formation of a desired regio- or stereoisomer of a derivative of this compound.

Emerging Research Directions and Potential Applications of 1 Cyclopropyl 4 Methylpentane 1,3 Dione

Applications in Advanced Organic Synthesis

The reactivity of the dicarbonyl system, coupled with the electronic and steric properties of the cyclopropyl (B3062369) ring, makes 1-Cyclopropyl-4-methylpentane-1,3-dione a promising candidate for various synthetic applications.

Chiral Synthesis and Asymmetric Transformations

The prochiral nature of the carbonyl groups in this compound opens avenues for stereoselective reductions to form chiral diols. Asymmetric hydrogenation of ketones, particularly aryl, alkenyl, and cyclopropyl ketones, is a well-established field, often employing ruthenium-based catalysts. acs.orgnih.gov For instance, catalysts of the type RuCl2(diphosphine)(diamine) have shown high efficacy and enantioselectivity in the hydrogenation of a wide range of ketones. nih.gov The application of such catalytic systems to this compound could potentially yield optically active 1-cyclopropyl-4-methylpentane-1,3-diol, a valuable chiral building block.

Furthermore, the 1,3-dione motif itself can participate in a variety of enantioselective reactions. Organocatalysis, for example, has been successfully applied to the asymmetric functionalization of 1,3-dicarbonyl compounds. acs.org Chiral amine catalysts can facilitate enantioselective Mannich reactions, providing access to chiral β-amino ketones. acs.org The unique steric and electronic influence of the cyclopropyl group could lead to interesting diastereoselectivities in such transformations.

Table 1: Potential Asymmetric Transformations of this compound

| Transformation | Potential Catalyst Type | Potential Product | Significance |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ruthenium-Diphosphine-Diamine Complexes | Enantiopure 1-Cyclopropyl-4-methylpentane-1,3-diol | Chiral diols are versatile synthons. |

| Enantioselective Aldol Reaction | Chiral Lewis Acids or Organocatalysts | Chiral β-hydroxy-δ-keto esters | Access to complex polyketide-like structures. |

| Enantioselective Michael Addition | Chiral Organocatalysts or Metal Complexes | Chiral adducts with functionalized side chains | Introduction of new stereocenters. |